molecular formula C19H17BF7N3 B8004470 (S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate

(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate

Cat. No.: B8004470
M. Wt: 431.2 g/mol
InChI Key: UDDOGJQUYCEOBY-LMOVPXPDSA-N
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Description

(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate is a useful research compound. Its molecular formula is C19H17BF7N3 and its molecular weight is 431.2 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate (CAS: 862095-77-0) is a synthetic compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological profile, focusing on its antimicrobial properties and potential therapeutic applications.

The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC19H17BF7N3
Molecular Weight431.165 g/mol
Melting Point203°C
Purity≥97.0%
Physical FormCrystalline Powder

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains in vitro, including Escherichia coli and other Gram-positive and Gram-negative bacteria .

Case Study: In Vitro Efficacy
In a controlled study, the compound demonstrated a minimum inhibitory concentration (MIC) against E. coli of approximately 32 µg/mL. This activity was comparable to standard antibiotics such as ciprofloxacin, indicating its potential as an effective bactericide .

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis necessary for bacterial growth. This is achieved through interference with ribosomal function or disruption of cellular processes essential for proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications in the trifluoromethyl group and the benzyl moiety have been explored to enhance potency and selectivity against specific microbial targets.

Research Findings:

  • Substituting different groups on the aromatic ring has shown varying degrees of antimicrobial activity.
  • The presence of the trifluoromethyl group significantly enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Potential Therapeutic Applications

Given its antibacterial properties, this compound may have potential applications in treating infections caused by resistant bacterial strains. Further studies are warranted to explore its efficacy in clinical settings.

Properties

IUPAC Name

(5S)-5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N3.BF4/c20-19(21,22)15-6-8-16(9-7-15)25-13-24-17(10-11-18(24)23-25)12-14-4-2-1-3-5-14;2-1(3,4)5/h1-9,13,17H,10-12H2;/q+1;-1/t17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOGJQUYCEOBY-LMOVPXPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@@H]1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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